molecular formula C24H23ClN2O5S B12212967 6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide

Cat. No.: B12212967
M. Wt: 487.0 g/mol
InChI Key: YWXQHDXWCYYSII-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a cyclopenta[b]thiophene moiety, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Cyclopenta[b]thiophene Moiety: This step involves the formation of the thiophene ring, which can be synthesized via a series of condensation reactions.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group:

    Final Coupling and Functionalization: The final step involves coupling the intermediate compounds and introducing the carboxamide functionality under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-methyl-4-oxo-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4H-chromene-2-carboxamide is unique due to its combination of the chromene core, cyclopenta[b]thiophene moiety, and tetrahydrofuran group. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

6-chloro-7-methyl-4-oxo-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]chromene-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-12-8-18-15(9-16(12)25)17(28)10-19(32-18)22(29)27-24-21(14-5-2-6-20(14)33-24)23(30)26-11-13-4-3-7-31-13/h8-10,13H,2-7,11H2,1H3,(H,26,30)(H,27,29)

InChI Key

YWXQHDXWCYYSII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5CCCO5

Origin of Product

United States

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